1-{2-[(3-Phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one
Description
1-{2-[(3-Phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one is a heterocyclic organic compound featuring a central imidazole ring substituted with a 3-phenylpropylamino group at position 2 and an acetyl (ethanone) group at position 5. Structural elucidation of such compounds often relies on crystallographic tools like SHELX software, widely used for small-molecule refinement .
Properties
CAS No. |
88723-29-9 |
|---|---|
Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
1-[2-(3-phenylpropylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C14H17N3O/c1-11(18)13-10-16-14(17-13)15-9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H2,15,16,17) |
InChI Key |
MUNGUHLDOXXIAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(N1)NCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((3-Phenylpropyl)amino)-1H-imidazol-4-yl)ethanone typically involves multi-step organic reactions. One common approach is the condensation of an aromatic primary amine with an imidazole derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(2-((3-Phenylpropyl)amino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-((3-Phenylpropyl)amino)-1H-imidazol-4-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-((3-Phenylpropyl)amino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues Featuring Benzamide Cores
Compounds 13–17 from share structural motifs with the target molecule, particularly the phenylpropylamino group. However, their cores differ:
- Core Structure: The target compound’s imidazole ring contrasts with the benzamide-linked propanoyl chains in Compounds 13–16. For example, Compound 13 (N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide) contains a propanoyl backbone with a hydroxy-phenylpropylamino group, while the target molecule’s imidazole ring may enhance aromatic interactions or hydrogen-bonding capabilities.
- Substituents: Compounds 13–17 exhibit variability in phenyl ether substituents (e.g., cyanomethoxy, allyloxy, methoxy, ethoxy, propoxy), which could modulate electronic properties and steric bulk. The target compound’s acetyl group introduces a ketone functionality absent in these analogues.
Heterocyclic Derivatives: Thiazole vs. Imidazole Cores
describes thiazole-based Schiff base derivatives (e.g., 1-(5-(2,3,4-trisubstitutedphenyl)-2-((4-nitrobenzylidene)amino)thiazol-4-yl)ethan-1-one). Key comparisons include:
- Heterocycle: Thiazole (sulfur and nitrogen) vs. imidazole (two nitrogens).
- Functional Groups: Both classes feature ethanone substituents, but the thiazole derivatives incorporate Schiff base linkages (imine groups), whereas the target compound lacks this motif.
- Synthesis: The thiazole derivatives were synthesized in polyethylene glycol-400 (PEG-400), a non-flammable, eco-friendly solvent, yielding high efficiency . The target compound’s synthesis route is unspecified in the evidence but could benefit from similar green chemistry approaches.
Substituent Variability and Functional Group Impact
- Phenylpropylamino Group: Present in both the target compound and analogues, this group may enhance lipophilicity and membrane permeability.
- Electron-Donating/Withdrawing Effects : ’s nitrobenzylidene group (electron-withdrawing) contrasts with ’s methoxy/ethoxy groups (electron-donating), influencing reactivity and intermolecular interactions.
Data Tables of Comparative Analysis
| Compound Class | Core Structure | Key Substituents | Synthesis Solvent | Notable Features |
|---|---|---|---|---|
| Target Compound | Imidazole | 3-Phenylpropylamino, ethanone | Unspecified | Potential for aromatic interactions |
| Benzamide Analogues (13–17) | Benzamide | Varied phenyl ethers, hydroxy groups | Unspecified | Tunable electronic/steric properties |
| Thiazole Schiff Bases | Thiazole | Nitrobenzylidene, trisubstituted phenyl | PEG-400 | Eco-friendly synthesis, high yields |
Research Findings and Implications
- Synthetic Optimization : Adopting PEG-400 or similar solvents (as in ) could improve the sustainability of synthesizing the target compound .
- Functional Group Tuning : Substituting the acetyl group with electron-modifying moieties (e.g., nitro, methoxy) may enhance bioactivity, as seen in and compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
